diethyl (1S,2S)-cyclohex-4-ene-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (1S,2S)-cyclohex-4-ene-1,2-dicarboxylate is an organic compound with a unique structure that includes a cyclohexene ring substituted with two ester groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (1S,2S)-cyclohex-4-ene-1,2-dicarboxylate typically involves the esterification of the corresponding cyclohexene dicarboxylic acid. One common method is the reaction of cyclohex-4-ene-1,2-dicarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Diethyl (1S,2S)-cyclohex-4-ene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form diethyl (1S,2S)-cyclohexane-1,2-dicarboxylate.
Reduction: Reduction reactions can convert the ester groups to alcohols, yielding diethyl (1S,2S)-cyclohex-4-ene-1,2-diol.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups, such as amines or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Diethyl (1S,2S)-cyclohexane-1,2-dicarboxylate.
Reduction: Diethyl (1S,2S)-cyclohex-4-ene-1,2-diol.
Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl (1S,2S)-cyclohex-4-ene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and stereochemistry.
Biology: The compound can be used in the development of enzyme inhibitors or as a substrate in biochemical assays.
Industry: It can be used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism by which diethyl (1S,2S)-cyclohex-4-ene-1,2-dicarboxylate exerts its effects depends on the specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity or function. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in various metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Diethyl (1R,2R)-cyclohex-4-ene-1,2-dicarboxylate: An enantiomer with similar chemical properties but different biological activity.
Diethyl (1S,2S)-cyclohexane-1,2-dicarboxylate: A saturated analog with different reactivity.
Diethyl (1S,2S)-cyclohex-4-ene-1,2-diol: A reduced form with hydroxyl groups instead of ester groups.
Uniqueness
Diethyl (1S,2S)-cyclohex-4-ene-1,2-dicarboxylate is unique due to its specific stereochemistry and the presence of both ester groups and a cyclohexene ring. This combination of features makes it a versatile compound for various chemical transformations and applications in research and industry.
Properties
Molecular Formula |
C12H18O4 |
---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
diethyl (1S,2S)-cyclohex-4-ene-1,2-dicarboxylate |
InChI |
InChI=1S/C12H18O4/c1-3-15-11(13)9-7-5-6-8-10(9)12(14)16-4-2/h5-6,9-10H,3-4,7-8H2,1-2H3/t9-,10-/m0/s1 |
InChI Key |
OWVOHDKOANTMJU-UWVGGRQHSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1CC=CC[C@@H]1C(=O)OCC |
Canonical SMILES |
CCOC(=O)C1CC=CCC1C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.